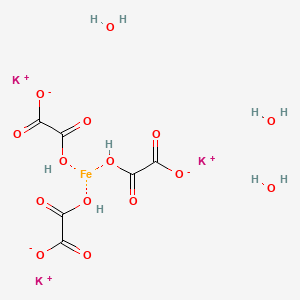
Potassium tris(oxalato)ferrate(III) trihydrate
Übersicht
Beschreibung
Potassium tris(oxalato)ferrate(III) trihydrate, also known as potassium ferrioxalate, is a coordination compound with the chemical formula K₃[Fe(C₂O₄)₃]·3H₂O. This compound consists of ferrioxalate anions, [Fe(C₂O₄)₃]³⁻, and potassium cations, K⁺. It is often found as emerald green crystals and is known for its stability in the dark but decomposes under light and high-energy electromagnetic radiation .
Wirkmechanismus
Target of Action
Potassium trioxalatoferrate(III) trihydrate, also known as Potassium tris(oxalato)ferrate(III) trihydrate, is a complex compound containing iron(III) and potassium ions . The primary targets of this compound are the iron(III) ions, which play a crucial role in its photochemical properties .
Mode of Action
The compound is photosensitive, meaning it reacts to light of specific wavelengths . Upon exposure to light of an appropriate wavelength (less than 450 nm), the iron(III) ion in the Fe(C2O4)3 -3 complex undergoes an intramolecular redox reaction . This reaction results in the reduction of the iron(III) ion to iron(II), while one of the oxalate groups is oxidized to CO2 .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its photochemical properties. The intramolecular redox reaction triggered by light exposure can lead to changes in the oxidation states of the involved ions . .
Result of Action
The primary result of the compound’s action is the reduction of iron(III) to iron(II) and the oxidation of one of the oxalate groups to CO2 . This reaction can have various applications, such as in chemical actinometry, where it is used to measure light flux .
Action Environment
The action of Potassium trioxalatoferrate(III) trihydrate is influenced by environmental factors such as light and temperature . Its photosensitivity means that light exposure can trigger its redox reaction . Additionally, the compound is relatively stable under normal conditions but decomposes when heated . It is also hygroscopic and slightly soluble in water , which can affect its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium tris(oxalato)ferrate(III) trihydrate can be synthesized through various methods. One common method involves the reaction of iron(III) sulfate, barium oxalate, and potassium oxalate in water. The reaction is as follows :
[ \text{Fe}_2(\text{SO}_4)_3 + 3 \text{BaC}_2\text{O}_4 + 3 \text{K}_2\text{C}_2\text{O}_4 \rightarrow 2 \text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] + 3 \text{BaSO}_4 ]
The mixture is digested for several hours on a steam bath, allowing the oxalate ions to replace the sulfate ions, forming barium sulfate, which is then filtered out. The pure this compound can be crystallized from the solution .
Industrial Production Methods: Industrial production methods for this compound typically involve similar chemical reactions but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium tris(oxalato)ferrate(III) trihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The ferrioxalate anion can undergo photoreduction, where Fe(III) is reduced to Fe(II) while one of the oxalate ligands is oxidized to carbon dioxide (CO₂) upon exposure to light.
Substitution Reactions: The oxalate ligands can be replaced by other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation-Reduction: Light (wavelength < 450 nm) is commonly used to induce photoreduction.
Substitution: Various ligands and appropriate solvents are used depending on the desired substitution reaction.
Major Products:
Wissenschaftliche Forschungsanwendungen
Potassium tris(oxalato)ferrate(III) trihydrate has numerous applications in scientific research:
Biology: The compound is used in studies involving iron metabolism and transport.
Medicine: Research into its potential use in drug delivery systems and as a contrast agent in imaging techniques is ongoing.
Vergleich Mit ähnlichen Verbindungen
Sodium ferrioxalate (Na₃[Fe(C₂O₄)₃]): Similar in structure but with sodium cations instead of potassium.
Iron(II) oxalate (FeC₂O₄): Contains iron in the +2 oxidation state and oxalate ligands.
Uniqueness: Potassium tris(oxalato)ferrate(III) trihydrate is unique due to its stability in the dark and its well-characterized photoreduction properties, making it a valuable compound in photochemical research .
Eigenschaften
IUPAC Name |
tripotassium;2-hydroxy-2-oxoacetate;iron;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.Fe.3K.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;;;;3*1H2/q;;;;3*+1;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDSAQGUKFMVAX-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.O.[K+].[K+].[K+].[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FeK3O15 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B6354714.png)

![1-(morpholin-4-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B6354733.png)




![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6354782.png)



